molecular formula C16H19NO2S B229182 N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide

N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide

Cat. No. B229182
M. Wt: 289.4 g/mol
InChI Key: PWUUQCYODWUULM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, also known as DDBS, is a sulfonamide compound that has been widely used in scientific research. It is a white crystalline powder that is soluble in organic solvents such as chloroform and acetone. DDBS has been found to have various applications in the fields of chemistry, biology, and medicine.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide is not fully understood. However, it is believed to inhibit the activity of carbonic anhydrase by binding to the active site of the enzyme. N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has also been found to inhibit the growth of bacteria and fungi by disrupting their cell membrane.
Biochemical and Physiological Effects
N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been found to have various biochemical and physiological effects such as:
1. Inhibition of Carbonic Anhydrase: N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide inhibits the activity of carbonic anhydrase, which leads to a decrease in the production of bicarbonate ions and an increase in the concentration of carbon dioxide in the body.
2. Antimicrobial Activity: N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide disrupts the cell membrane of bacteria and fungi, leading to cell death.
3. Anti-inflammatory Activity: N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide reduces the production of inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha, leading to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

The advantages of using N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide in lab experiments are:
1. Potent Inhibitor: N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide is a potent inhibitor of carbonic anhydrase, which makes it useful in studying the enzyme's activity.
2. Antimicrobial Activity: N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has antimicrobial activity, which makes it useful in studying the growth of bacteria and fungi.
The limitations of using N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide in lab experiments are:
1. Toxicity: N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been found to be toxic to some cell lines, which limits its use in certain experiments.
2. Solubility: N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide is not very soluble in water, which makes it difficult to use in some experiments.

Future Directions

There are several future directions for the research on N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide such as:
1. Development of New Carbonic Anhydrase Inhibitors: N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide can be used as a lead compound in the development of new carbonic anhydrase inhibitors with improved potency and selectivity.
2. Study of N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide in Animal Models: N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide can be studied in animal models to determine its efficacy and safety in vivo.
3. Development of New Antimicrobial Agents: N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide can be used as a lead compound in the development of new antimicrobial agents with improved potency and selectivity.
Conclusion
In conclusion, N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, also known as N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide, is a sulfonamide compound that has been widely used in scientific research. It has various applications in the fields of chemistry, biology, and medicine. The synthesis of N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide involves the reaction of 3,4-dimethylaniline with p-toluenesulfonyl chloride in the presence of a base. N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been found to inhibit the activity of carbonic anhydrase, have antimicrobial activity, and anti-inflammatory activity. The advantages of using N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide in lab experiments are its potent inhibitor and antimicrobial activity, while its limitations are its toxicity and solubility. The future directions for the research on N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide include the development of new carbonic anhydrase inhibitors, study of N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide in animal models, and development of new antimicrobial agents.

Synthesis Methods

The synthesis of N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide involves the reaction of 3,4-dimethylaniline with p-toluenesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction results in the formation of N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide as a white crystalline powder. The yield of the reaction can be improved by optimizing the reaction conditions such as temperature, reaction time, and concentration of reagents.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been used in various scientific research applications such as:
1. Inhibition of Carbonic Anhydrase: N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been found to be a potent inhibitor of carbonic anhydrase, which is an enzyme that catalyzes the reversible hydration of carbon dioxide. Carbonic anhydrase inhibitors have been used in the treatment of glaucoma, epilepsy, and other diseases.
2. Antimicrobial Activity: N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been found to have antimicrobial activity against various bacteria and fungi. It has been used as a potential antimicrobial agent in the development of new drugs.
3. Anti-inflammatory Activity: N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide has been found to have anti-inflammatory activity in various in vitro and in vivo studies. It has been used as a potential anti-inflammatory agent in the treatment of inflammatory diseases.

properties

Molecular Formula

C16H19NO2S

Molecular Weight

289.4 g/mol

IUPAC Name

N-(3,4-dimethylphenyl)-2,4-dimethylbenzenesulfonamide

InChI

InChI=1S/C16H19NO2S/c1-11-5-8-16(14(4)9-11)20(18,19)17-15-7-6-12(2)13(3)10-15/h5-10,17H,1-4H3

InChI Key

PWUUQCYODWUULM-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C)C

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)C)C)C

Origin of Product

United States

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